Product packaging for Lenalidomide-CO-PEG4-C2-azide(Cat. No.:)

Lenalidomide-CO-PEG4-C2-azide

Cat. No.: B14758882
M. Wt: 532.5 g/mol
InChI Key: YXFGLSUUQCIEID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Targeted Protein Degradation (TPD) Modalities

Targeted protein degradation has emerged as a powerful therapeutic strategy that co-opts the cell's own protein disposal machinery to selectively eliminate proteins of interest. magtech.com.cncontractpharma.comacs.org This approach is distinct from traditional occupancy-based pharmacology, which relies on the continuous binding of a small molecule to a protein's active site to inhibit its function. nih.gov

PROTACs are heterobifunctional molecules at the heart of TPD. nih.govresearchgate.netwikipedia.org They are designed with three key components: a ligand that binds to the target protein (the protein of interest or POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. researchgate.netnih.gov The fundamental principle of PROTAC action is to induce proximity between the POI and the E3 ligase, leading to the ubiquitination of the POI. wikipedia.orgnih.gov This "tagging" with ubiquitin marks the POI for degradation by the 26S proteasome, the cell's primary protein disposal system. wikipedia.orgbiochempeg.com

The concept of PROTACs was first introduced in 2001 with peptide-based molecules. researchgate.netnih.gov These early versions were crucial for proof-of-concept but had limitations in cell permeability. A significant milestone was the development of the first all-small-molecule PROTAC in 2008, which demonstrated the feasibility of creating cell-permeable degraders. nih.gov Since then, the field has rapidly evolved, with an expanding toolbox of E3 ligase ligands and the development of PROTACs for a wide range of therapeutic targets. nih.govbiochempeg.com The catalytic nature of PROTACs, where a single molecule can induce the degradation of multiple target proteins, is a key advantage over traditional inhibitors. wikipedia.orgacs.org

Bifunctional molecules are central to the PROTAC strategy, acting as a bridge to bring the target protein and the E3 ligase into close proximity. magtech.com.cncontractpharma.com This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), which is the critical step for initiating the degradation cascade. contractpharma.comnih.govnih.gov The effectiveness of a PROTAC is not solely dependent on the binding affinities of its individual ligands but also on the stability and conformation of this ternary complex. nih.gov

The linker connecting the two ligands plays a crucial role in optimizing the formation of a productive ternary complex. Its length and composition can significantly influence the efficacy and selectivity of the PROTAC. Beyond PROTACs, the concept of using bifunctional molecules to induce proximity is being explored in other TPD modalities, such as those that utilize the autophagy-lysosome pathway for protein degradation. magtech.com.cnacs.org

Overview of Immunomodulatory Drug (IMiD) Derivatives as E3 Ligase Ligands

A significant breakthrough in the development of potent and clinically relevant PROTACs came from the discovery that immunomodulatory drugs (IMiDs) could function as highly effective E3 ligase recruiters. protein-degradation.org

The story of thalidomide (B1683933) is one of the most dramatic in pharmaceutical history. Initially developed in the 1950s as a sedative, it was widely used to treat morning sickness in pregnant women. survivornet.comnews-medical.netnih.gov This led to a tragic epidemic of severe birth defects, and the drug was subsequently withdrawn from the market in many countries. news-medical.netoup.comresearchgate.net

Decades later, thalidomide was found to have anti-inflammatory and anti-angiogenic properties, leading to its repurposing for the treatment of conditions like erythema nodosum leprosum and multiple myeloma. nih.govoup.com This revival spurred the development of thalidomide analogues with improved potency and different side-effect profiles. nih.gov Lenalidomide (B1683929), a derivative of thalidomide, emerged as a key analogue with enhanced immunomodulatory and antitumor activities. researchgate.netnih.govdrugbank.com It was synthesized by adding an amino group to the phthaloyl ring and removing a carbonyl group from the thalidomide structure. nih.gov

The precise mechanism of action of IMiDs remained elusive for many years. A pivotal discovery revealed that these compounds exert their therapeutic effects by binding to Cereblon (CRBN), a substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase complex. nih.govscielo.org.zanih.gov This binding event modulates the substrate specificity of the E3 ligase complex. nih.govmedchemexpress.com

Lenalidomide, through its glutarimide (B196013) ring, binds to a hydrophobic pocket on the surface of CRBN. scielo.org.za This binding doesn't inhibit the ligase but rather "glues" new proteins (neosubstrates) to CRBN, leading to their ubiquitination and subsequent degradation. nih.govnih.gov Key neosubstrates of lenalidomide-bound CRBN include the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), which are essential for the survival of multiple myeloma cells. ubpbio.comecancer.orgashpublications.org The degradation of these transcription factors is a primary mechanism behind lenalidomide's anti-cancer activity. nih.govecancer.orgashpublications.org This novel mechanism of action established lenalidomide and other IMiDs as powerful tools for inducing targeted protein degradation. nih.gov

Structural and Functional Characterization of Lenalidomide-CO-PEG4-C2-azide as a PROTAC Building Block

This compound is a specifically designed chemical entity that leverages the established function of lenalidomide as a CRBN ligand for the synthesis of PROTACs. tenovapharma.comtenovapharma.com It is a degrader building block that contains the lenalidomide core, which serves as the E3 ligase-binding moiety. tenovapharma.com

This core is attached to a polyethylene (B3416737) glycol (PEG) linker of a specific length (PEG4), which in turn is terminated with a functional group, an azide (B81097) (-N3). tenovapharma.comtenovapharma.com The azide group is a versatile chemical handle that allows for the straightforward conjugation of this building block to a ligand for a target protein of interest, typically through "click chemistry" reactions. tocris.com This modular design facilitates the rapid synthesis of a library of PROTACs with varying target-binding ligands, which is essential for the discovery of new protein degraders. sigmaaldrich.cn

The structural components of this compound are detailed in the table below:

ComponentDescription
Lenalidomide Core The portion of the molecule derived from lenalidomide that binds to the E3 ligase Cereblon (CRBN).
-CO- (Carbonyl group) Part of the amide linkage connecting the lenalidomide core to the PEG linker.
-PEG4- A polyethylene glycol linker consisting of four repeating ethylene (B1197577) glycol units. This linker provides spacing and flexibility between the E3 ligase ligand and the target protein ligand in the final PROTAC molecule.
-C2- (Ethyl group) An ethyl chain that is part of the linker structure.
-azide (-N3) A terminal azide functional group that enables covalent attachment to a target protein ligand via click chemistry or other chemical reactions.

By providing a pre-functionalized lenalidomide-linker construct, this compound streamlines the process of PROTAC synthesis, allowing researchers to focus on developing and incorporating ligands for their specific protein targets. This makes it a valuable tool in the ongoing exploration and development of novel therapeutics based on targeted protein degradation.

Dissecting the Lenalidomide Warhead Component for CRBN Engagement

The effectiveness of this compound as a degrader building block originates from its "warhead" — the lenalidomide moiety. Lenalidomide is a well-established immunomodulatory drug that functions as a "molecular glue." nih.govnih.gov This means that instead of inhibiting a protein's function by blocking its active site, it facilitates a new interaction between two proteins that would not normally associate. nih.govpatsnap.com

Specifically, the glutarimide ring of lenalidomide binds to a hydrophobic pocket within the Cereblon (CRBN) protein. researchgate.net CRBN is the substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase complex. nih.govresearchgate.net Upon binding, the exposed phthaloyl ring of lenalidomide, along with surrounding residues on CRBN, creates a novel composite surface. researchgate.net This newly formed interface is complementary to and recruits specific proteins, known as neosubstrates, such as the lymphoid transcription factors IKZF1 and IKZF3. nih.govecancer.org

The recruitment of these neosubstrates to the CRL4^CRBN^ complex brings them into proximity with the E3 ligase machinery, leading to their polyubiquitination. nih.govnih.gov This "tagging" with ubiquitin marks the neosubstrates for degradation by the proteasome, the cell's protein disposal system. nih.gov Lenalidomide's ability to stabilize the protein-protein interactions at the interface, turning transient and weak interactions into a stable complex, is crucial for this process to occur efficiently. acs.org This mechanism of action, inducing the degradation of specific target proteins, is the foundation of its utility in targeted protein degradation strategies. researchgate.net

Elucidating the Role of the Polyethylene Glycol (PEG4) Linker in Degrader Design

The PEG4 linker in this compound offers several advantages. Polyethylene glycol is known for its hydrophilic nature, which can improve the aqueous solubility and cell permeability of the final PROTAC molecule. axispharm.combiochempeg.comjenkemusa.com This is a significant consideration as many PROTACs are large molecules with poor pharmacokinetic properties. The flexibility of the PEG linker can also be advantageous, allowing the warhead and the target-binding ligand to adopt an optimal orientation for the formation of a stable and productive ternary complex. researchgate.net

The specific length of the linker is a critical determinant of a PROTAC's degradation efficiency. A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase. Conversely, a linker that is too long might not effectively bring the two proteins into the required proximity for efficient ubiquitination. The PEG4 linker provides a defined and well-characterized length that has been shown to be effective in various PROTAC designs, contributing to the successful formation of the ternary complex and subsequent degradation of the target protein. biorxiv.org

Significance of the Terminal Azide (C2-azide) Functionality for Bioconjugation

The terminal C2-azide group of this compound is a key functional handle that enables its use as a versatile building block in chemical biology. The azide group is a highly valuable functional group for bioconjugation due to its small size, stability under a wide range of reaction conditions, and, most importantly, its ability to participate in highly specific and efficient "click chemistry" reactions. medchemexpress.cominvivochem.com

The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction that forms a stable triazole ring by joining an azide with a terminal alkyne. medchemexpress.com This reaction is highly reliable, proceeds with high yield, and is orthogonal to most biological functional groups, meaning it does not interfere with native cellular components. This allows for the precise and targeted conjugation of the lenalidomide-PEG4-azide moiety to a ligand for a specific protein of interest that has been functionalized with an alkyne group.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H32N6O8 B14758882 Lenalidomide-CO-PEG4-C2-azide

Properties

Molecular Formula

C24H32N6O8

Molecular Weight

532.5 g/mol

IUPAC Name

3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propanamide

InChI

InChI=1S/C24H32N6O8/c25-29-26-7-9-36-11-13-38-15-14-37-12-10-35-8-6-22(32)27-19-3-1-2-17-18(19)16-30(24(17)34)20-4-5-21(31)28-23(20)33/h1-3,20H,4-16H2,(H,27,32)(H,28,31,33)

InChI Key

YXFGLSUUQCIEID-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

Mechanistic Investigations of Lenalidomide Co Peg4 C2 Azide Mediated E3 Ligase Recruitment

Molecular Basis of Cereblon (CRBN) Interaction with Lenalidomide-Derived Ligands

Lenalidomide (B1683929) and its derivatives exert their therapeutic effects by directly binding to Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4(CRBN)) E3 ubiquitin ligase complex. researchgate.netnih.gov This interaction is central to the subsequent recruitment and degradation of specific target proteins. The binding of these drugs to CRBN alters the substrate specificity of the E3 ligase, initiating a cascade of events that leads to the ubiquitination and proteasomal degradation of proteins that are not the natural substrates of CRL4(CRBN). nih.govnih.gov

Biophysical and Biochemical Characterization of Lenalidomide-CRBN Binding Dynamics

Biophysical and biochemical studies have provided significant insights into the interaction between lenalidomide and CRBN. Techniques such as isothermal titration calorimetry (ITC) and fluorescence polarization have been employed to characterize the binding affinity. For instance, the full-length CRBN-DDB1 complex has been shown to bind lenalidomide with a dissociation constant (K D ) in the micromolar range. researchgate.net These studies confirm a direct and specific interaction between the drug and the E3 ligase complex. nih.gov The glutarimide (B196013) moiety of lenalidomide is crucial for this binding, fitting into a hydrophobic pocket within the thalidomide-binding domain (TBD) of CRBN. researchgate.netnaist.jp Conversely, the isoindolinone ring remains exposed to the solvent, allowing for modifications, such as the attachment of a PEG linker and an azide (B81097) group in Lenalidomide-CO-PEG4-C2-azide, without disrupting the core interaction with CRBN. naist.jp

Structural Biology Insights into the Lenalidomide-CRBN Interface (e.g., X-ray Crystallography, Cryo-EM)

X-ray crystallography has been instrumental in elucidating the precise molecular interactions at the lenalidomide-CRBN interface. Crystal structures of the human DDB1-CRBN complex bound to lenalidomide have revealed the key residues involved in this interaction. researchgate.netnaist.jprcsb.org The glutarimide ring of lenalidomide is accommodated within a hydrophobic pocket in the TBD of CRBN. researchgate.netnaist.jp Specific hydrogen bonds and hydrophobic interactions stabilize the complex, and mutations in these key binding residues have been shown to abolish the antiproliferative effects of the drug. naist.jp These structural studies provide a detailed atomic-level understanding of how lenalidomide and its derivatives dock into CRBN, forming a composite surface that is then recognized by neosubstrates. researchgate.netnaist.jp

Substrate Recognition and Specificity Modulation by the CRL4(CRBN) E3 Ubiquitin Ligase Complex in the Presence of this compound

The binding of lenalidomide derivatives to CRBN allosterically modulates the E3 ligase complex, effectively "reprogramming" its substrate specificity. nih.govnih.gov This leads to the recognition and subsequent ubiquitination of proteins that are not typically targeted by CRL4(CRBN). nih.gov This altered specificity is the cornerstone of the therapeutic efficacy of these compounds.

Identification of Neo-Substrates for Ubiquitination (e.g., IKZF1, IKZF3, CK1α)

In the presence of lenalidomide, the CRL4(CRBN) complex selectively targets specific proteins for degradation. Among the most well-characterized neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govresearchgate.netnih.gov The degradation of these factors is crucial for the anti-myeloma activity of lenalidomide. nih.gov Another important neosubstrate is casein kinase 1α (CK1α), the degradation of which is particularly relevant in the context of myelodysplastic syndromes (MDS) with a 5q deletion. nih.govresearchgate.net Lenalidomide induces the degradation of these proteins by promoting their interaction with the CRBN-drug complex, leading to their ubiquitination and subsequent destruction by the proteasome. nih.govnih.gov Structural studies have shown that these neosubstrates share a common structural motif, often a β-hairpin loop containing a critical glycine (B1666218) residue, which binds to the newly formed CRBN-lenalidomide surface. researchgate.netnih.gov

Quantitative Analysis of Ubiquitin Tagging Efficiency on Target Proteins

Quantitative proteomic approaches, such as mass spectrometry, have been utilized to analyze the efficiency of ubiquitin tagging on target proteins following treatment with lenalidomide derivatives. nih.gov These studies have demonstrated a rapid and robust ubiquitination of neosubstrates like IKZF1 and IKZF3 in a drug-dependent manner. nih.gov The efficiency of this process can be influenced by factors such as the specific lenalidomide derivative used, as modifications to the core structure can alter the affinity for both CRBN and the neosubstrate, thereby impacting the rate and extent of degradation. nih.gov For instance, certain modifications at the 6-position of the lenalidomide core have been shown to enhance the selective degradation of IKZF1, IKZF3, and CK1α. nih.govresearchgate.net

Pathway Elucidation of Proteasomal Degradation Triggered by this compound Based PROTACs

This compound is a key building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's ubiquitination and degradation. researchgate.netnih.gov In this context, the lenalidomide moiety serves as the E3 ligase-recruiting element, while the azide group allows for the attachment of a linker and a "warhead" that binds to the protein of interest.

The general mechanism of action for a PROTAC involves the formation of a ternary complex between the PROTAC, the target protein, and the E3 ligase. nih.gov For a PROTAC based on this compound, this would involve the lenalidomide part binding to CRBN, and the warhead binding to the target protein. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, mediated by the CRL4(CRBN) complex. ashpublications.orgoup.com The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome. nih.govoup.com The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules. nih.gov The efficiency of this process is influenced by the stability and cooperativity of the ternary complex, which can be fine-tuned by optimizing the linker length and composition. nih.gov

Table of Mentioned Compounds

Regulation of Proteasome-Dependent Protein Turnover

The fundamental mechanism by which a PROTAC constructed from this compound induces protein degradation is through the formation of a ternary complex, comprising the PROTAC itself, the target protein of interest (POI), and the CRBN E3 ligase. The lenalidomide portion of the molecule acts as the CRBN ligand, while the azide group is a reactive handle for the attachment of a specific POI-binding ligand via "click chemistry." This modular design allows for the rapid synthesis of a library of PROTACs for various targets nih.govbiorxiv.org.

Once introduced into the cellular environment, the PROTAC facilitates the proximity-induced ubiquitination of the target protein. The process can be broken down into several key steps:

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI (via its specific ligand) and to CRBN, a component of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^). The formation of this POI-PROTAC-CRBN ternary complex is the cornerstone of the degradation process biorxiv.orgnih.gov. The polyethylene (B3416737) glycol (PEG) linker, in this case, a PEG4-C2 chain, plays a crucial role in this step. Its length and flexibility are critical for allowing the two proteins to come together in a productive orientation for the subsequent enzymatic reaction researchgate.net.

Ubiquitination of the Target Protein: Within the ternary complex, the E3 ligase is brought into close proximity with the POI. This induced proximity enables the E3 ligase to catalyze the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to surface-exposed lysine (B10760008) residues on the target protein. This results in the formation of a polyubiquitin (B1169507) chain on the POI, which acts as a degradation signal iris-biotech.de.

Proteasomal Recognition and Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades the target protein into small peptides, while the PROTAC molecule and the E3 ligase are released and can participate in further rounds of degradation, acting in a catalytic manner iris-biotech.de.

The regulation of this process is intricate and influenced by several factors, including the cellular levels of the target protein and the E3 ligase, and the efficiency of the ubiquitination and proteasomal degradation machinery.

Table 1: Key Components in Lenalidomide-Mediated Protein Turnover

ComponentRole in the Degradation Process
This compound A heterobifunctional building block. The lenalidomide moiety recruits the CRBN E3 ligase, and the azide group allows for conjugation to a target protein ligand.
Target Protein of Interest (POI) The specific protein that is selected for degradation.
Cereblon (CRBN) E3 Ligase The E3 ubiquitin ligase that is recruited by the lenalidomide moiety of the PROTAC.
Ubiquitin A small regulatory protein that is attached to the target protein in a process called ubiquitination, marking it for degradation.
26S Proteasome A large protein complex that recognizes and degrades polyubiquitinated proteins.

Energetic and Kinetic Considerations in Degradation Events

Energetic Considerations:

The stability of the ternary complex is a key energetic factor. This stability is influenced by the intrinsic binding affinities of the PROTAC's ligands for the POI and CRBN, as well as by the protein-protein interactions that are formed between the POI and CRBN within the complex. This phenomenon is known as cooperativity. Positive cooperativity, where the ternary complex is more stable than what would be predicted from the individual binary binding affinities, is often associated with more efficient degradation. The PEG4-C2 linker in this compound plays a critical role here. The linker's length and chemical nature must be optimal to allow for favorable protein-protein contacts, thus enhancing the stability of the ternary complex nih.gov. An improperly sized or conformationally restricted linker could lead to steric clashes and negative cooperativity, hindering degradation.

Kinetic Considerations:

The kinetics of the degradation process involve the rates of several steps, including the formation and dissociation of the ternary complex, the rate of ubiquitination, and the rate of proteasomal degradation. A prolonged residence time of the ternary complex is often correlated with more efficient ubiquitination and subsequent degradation. The flexibility of the PEG linker can influence the kinetics of ternary complex formation, allowing for a more rapid "induced fit" between the three components.

The "hook effect" is a kinetic phenomenon often observed with PROTACs, where at very high concentrations, the degradation efficiency decreases. This is attributed to the formation of binary complexes (PROTAC-POI and PROTAC-CRBN) that are unable to form the productive ternary complex, thus inhibiting the degradation process youtube.com.

Table 2: Representative Kinetic and Energetic Parameters for a Hypothetical PROTAC

This table presents illustrative data for a hypothetical PROTAC to demonstrate the types of parameters that are evaluated. These are not actual data for a PROTAC synthesized from this compound.

ParameterDescriptionIllustrative Value
Binary Kd (PROTAC to POI) Dissociation constant for the binding of the PROTAC to the target protein.50 nM
Binary Kd (PROTAC to CRBN) Dissociation constant for the binding of the PROTAC to the CRBN E3 ligase.200 nM
Ternary Complex Kd Dissociation constant for the fully formed ternary complex.10 nM
Cooperativity (α) A measure of the change in binding affinity upon ternary complex formation (α > 1 indicates positive cooperativity).5
DC50 The concentration of the PROTAC that results in 50% degradation of the target protein.25 nM
Dmax The maximum level of protein degradation achieved.>90%
t1/2 of Degradation The time required to degrade 50% of the target protein at a given PROTAC concentration.4 hours

Academic Research Applications of Lenalidomide Co Peg4 C2 Azide in Targeted Protein Degradation

Rational Design and Synthesis of PROTACs Utilizing Lenalidomide-CO-PEG4-C2-azide

The creation of an effective PROTAC is a meticulous process that begins with the careful selection and chemical modification of its constituent parts. This compound serves as a pre-fabricated component, streamlining the synthesis of these complex molecules. It incorporates the Lenalidomide (B1683929) moiety, which binds to the E3 ligase CRBN, a flexible polyethylene (B3416737) glycol (PEG4) linker, and a terminal azide (B81097) group. This azide functionality is of particular importance as it allows for facile and efficient conjugation to a target protein ligand via "click chemistry."

Selection and Derivatization of Diverse Target Protein Ligands

The versatility of this compound lies in its ability to be coupled with a wide array of ligands that target specific proteins of interest (POIs). The selection of a suitable POI ligand is the first critical step in PROTAC design. Researchers typically identify ligands for proteins implicated in disease, such as kinases, transcription factors, and epigenetic readers. medchemexpress.com A key consideration is the presence of a suitable functional group on the POI ligand that can be modified to introduce a complementary reactive handle, most commonly a terminal alkyne, for reaction with the azide group of this compound.

The derivatization process involves chemically modifying the POI ligand without significantly compromising its binding affinity for the target protein. This is often achieved by identifying a solvent-exposed region of the ligand that is not critical for its interaction with the POI. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, is then employed to covalently link the alkyne-modified POI ligand to this compound, yielding the final PROTAC molecule. medchemexpress.com This modular approach allows for the rapid synthesis of a library of PROTACs with varying POI ligands.

Target Protein ClassExample Target ProteinExample Ligand ScaffoldRequired Derivatization
KinasesBruton's tyrosine kinase (BTK)IbrutinibIntroduction of a terminal alkyne
BromodomainsBromodomain-containing protein 4 (BRD4)JQ1Modification with an alkyne group
Nuclear ReceptorsAndrogen Receptor (AR)EnzalutamideFunctionalization with an alkyne
Transcription FactorsSignal transducer and activator of transcription 3 (STAT3)STAT3 inhibitorDerivatization to include an alkyne

Computational Modeling and Prediction of Optimal PROTAC Architectures

To enhance the rational design of PROTACs and predict their efficacy, researchers increasingly turn to computational modeling. These in silico methods aim to predict the three-dimensional structure of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. researchgate.netadooq.com For PROTACs synthesized from this compound, modeling efforts focus on understanding how the PEG4 linker orients the POI and CRBN to facilitate the transfer of ubiquitin. researchgate.netnih.gov

Molecular dynamics simulations and protein-protein docking algorithms are employed to explore the conformational landscape of the ternary complex. nih.govbiorxiv.orgchemrxiv.org These models can help to:

Predict the stability of the ternary complex: A stable complex is often a prerequisite for efficient degradation.

Identify favorable protein-protein interactions: The model can reveal key amino acid residues at the interface between the POI and CRBN that contribute to complex formation.

Assess the proximity of lysine (B10760008) residues on the POI to the E2 ubiquitin-conjugating enzyme: For ubiquitination to occur, a lysine residue on the surface of the target protein must be accessible to the E2 enzyme associated with the E3 ligase complex. nih.gov

By simulating different linker lengths and compositions, such as the PEG4 chain in this compound, researchers can computationally screen for the optimal PROTAC architecture before committing to chemical synthesis. researchgate.net

In Vitro and Cellular Assays for Evaluating Target Protein Degradation

Once a PROTAC has been synthesized, its ability to induce the degradation of the target protein must be rigorously evaluated through a series of in vitro and cellular assays. These experiments are designed to quantify the extent and rate of protein degradation.

Quantitative Assessment of Protein Degradation Levels (e.g., Western Blot, ELISA)

The most common method for assessing protein degradation is the Western blot. lifesensors.com In this technique, cells are treated with the PROTAC for a specific duration, after which the total protein is extracted. The proteins are then separated by size using gel electrophoresis and transferred to a membrane. An antibody specific to the target protein is used to detect and quantify its abundance. A decrease in the band intensity corresponding to the target protein in PROTAC-treated cells compared to control cells indicates successful degradation.

Enzyme-linked immunosorbent assay (ELISA) is another antibody-based technique that can be used to quantify protein levels. ELISA is often more quantitative than Western blotting and can be adapted for a higher throughput format.

Illustrative Data Table: Western Blot Quantification of a Hypothetical BRD4-Targeting PROTAC

PROTAC Concentration (nM)% BRD4 Remaining (Normalized to Control)
185%
1055%
10020%
100010%

Determination of Degradation Kinetics and Half-Life of Target Proteins

Understanding the kinetics of protein degradation is crucial for optimizing PROTAC efficacy. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). researchgate.net The DC50 is the concentration of the PROTAC required to degrade 50% of the target protein, while the Dmax represents the maximum percentage of protein that can be degraded. researchgate.net These values are typically determined by treating cells with a range of PROTAC concentrations and measuring the remaining protein levels. researchgate.net

Time-course experiments are also performed to determine the rate of degradation and the half-life of the target protein in the presence of the PROTAC. This involves treating cells with a fixed concentration of the PROTAC and measuring protein levels at various time points. nih.govnih.gov

Illustrative Data Table: Degradation Kinetic Parameters for a Hypothetical STAT3-Targeting PROTAC

ParameterValue
DC5050 nM
Dmax95%
Time to Dmax8 hours
Target Half-Life (with PROTAC)4 hours

High-Throughput Screening Methodologies for Degrader Identification

The modular nature of PROTAC synthesis, particularly when using "click chemistry" with reagents like this compound, allows for the creation of large libraries of PROTACs. nih.govnih.gov To efficiently screen these libraries for active degraders, high-throughput screening (HTS) methodologies are employed. nih.gov These assays are typically performed in multi-well plates and utilize automated liquid handling to test hundreds or thousands of compounds in parallel.

Reporter gene assays are a common HTS format. In this approach, the target protein is fused to a reporter protein, such as luciferase or a fluorescent protein. A decrease in the reporter signal upon treatment with a PROTAC indicates degradation of the fusion protein. nih.gov Other HTS techniques include high-content imaging, which can visualize the loss of a fluorescently tagged target protein within cells, and automated Western blotting systems. The development of such HTS platforms is crucial for accelerating the discovery of novel and potent PROTACs. lifesensors.comnih.gov

Selectivity Profiling and Off-Target Effects of this compound Based PROTACs

Proteolysis-targeting chimeras (PROTACs) derived from this compound are designed to hijack the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of specific target proteins. While this technology holds immense therapeutic promise, ensuring the selective degradation of the intended target while minimizing off-target effects is a critical challenge in their development. nih.gov The inherent ability of the lenalidomide moiety to induce the degradation of so-called "neosubstrates," such as zinc-finger (ZF) proteins, independent of the targeted protein, necessitates a thorough evaluation of selectivity. nih.govnih.gov

Proteomic Approaches for Unbiased Identification of Degraded Proteins

To comprehensively assess the selectivity of PROTACs, including those synthesized from this compound, unbiased proteomic approaches are indispensable. Mass spectrometry (MS)-based proteomics has emerged as a powerful tool to quantify the abundance of thousands of proteins within a cell, providing a global view of protein level changes upon PROTAC treatment. nih.govmtoz-biolabs.com

A common strategy involves treating cells with the PROTAC of interest and a negative control (e.g., a structurally similar but inactive molecule) and subsequently analyzing the proteome to identify proteins that are significantly downregulated. biorxiv.orgresearchgate.net This approach can reveal not only the intended target but also any off-target proteins that are degraded. biorxiv.org

For instance, a study developed a proteomic platform to identify off-target proteins for modalities that induce protein degradation. biorxiv.orgresearchgate.netresearchgate.net This platform utilized a curated list of 2,813 proteins, termed the "selected off-target proteome" (SOTP), based on genetic and pharmacological data. researchgate.netresearchgate.net By quantifying protein levels in selected cell lines, this method can proactively identify potential off-target liabilities. mtoz-biolabs.comresearchgate.netresearchgate.net

Table 1: Proteomic Approaches for PROTAC Selectivity Profiling
MethodDescriptionAdvantagesLimitations
Global Proteomics (e.g., SILAC, TMT, Label-Free Quantification) Quantifies changes in the abundance of thousands of proteins simultaneously after PROTAC treatment.Unbiased, comprehensive view of on- and off-target degradation.Can lack sensitivity for low-abundance proteins. nih.gov
Targeted Proteomics (e.g., Selected Reaction Monitoring - SRM) Measures a predefined set of proteins with high sensitivity and specificity.Excellent for validating hits from global proteomics and for quantifying specific off-targets.Biased towards known or suspected off-targets.
Chemical Proteomics (e.g., Activity-Based Protein Profiling - ABPP) Uses chemical probes to assess the engagement of PROTACs with their targets and off-targets in a cellular context.Provides information on direct binding interactions.May not directly correlate with protein degradation.
Thermal Proteome Profiling (TPP) Measures changes in protein thermal stability upon ligand binding to assess target engagement in live cells. researchgate.netCan validate target engagement of both the E3 ligase and the protein of interest. researchgate.netIndirect measure of degradation.

Strategies for Mitigating Off-Target Degradation and Enhancing Specificity

Several strategies are being explored to improve the selectivity of PROTACs, including those utilizing a this compound building block. These approaches aim to minimize the degradation of unintended proteins and enhance the therapeutic window.

Linker Optimization: The linker connecting the target-binding warhead and the E3 ligase ligand plays a crucial role in determining the geometry and stability of the ternary complex (Target-PROTAC-E3 ligase). scienceopen.comnih.govbiorxiv.org Modifying the linker's length, rigidity, and attachment points can influence which proteins are presented to the E3 ligase for ubiquitination, thereby enhancing selectivity. scienceopen.com

Modulating E3 Ligase Engagement: While this compound is designed to recruit CRBN, the specific interactions can be fine-tuned. Modifications to the lenalidomide core can alter its binding affinity and the subsequent recruitment of neosubstrates. nih.govresearchgate.netdntb.gov.uarepec.orgnih.gov For example, studies have shown that modifications at the 6-position of lenalidomide can control neosubstrate selectivity. nih.govresearchgate.netdntb.gov.uarepec.orgnih.gov

Targeted Delivery: To restrict the action of PROTACs to specific cell types, targeted delivery strategies are being developed. These include:

Antibody-PROTAC Conjugates (Ab-PROTACs): By attaching the PROTAC to an antibody that recognizes a tumor-specific antigen, the degrader can be delivered preferentially to cancer cells. ccspublishing.org.cnacs.org

Folate-Caged PROTACs: This strategy involves attaching a folate group to the PROTAC, which is then taken up by cancer cells that overexpress the folate receptor. ccspublishing.org.cnnih.gov

Hypoxia-Activated PROTACs: These PROTACs are designed to be activated in the hypoxic microenvironment of solid tumors. acs.orgnih.gov

Covalent and Reversible Covalent PROTACs: Introducing a reactive group that forms a covalent bond with the target protein or E3 ligase can enhance selectivity and potency. scienceopen.comccspublishing.org.cn Reversible covalent strategies offer the potential for improved safety by reducing the risk of permanent off-target modification. scienceopen.com

Table 2: Strategies to Enhance PROTAC Specificity
StrategyMechanismExample
Linker Optimization Alters ternary complex conformation to favor on-target degradation.Varying PEG linker length or using more rigid linkers.
E3 Ligase Ligand Modification Modifies binding to the E3 ligase to reduce off-target neosubstrate recruitment.6-position modifications of the lenalidomide moiety. nih.govresearchgate.netdntb.gov.uarepec.orgnih.gov
Antibody-PROTAC Conjugates Delivers the PROTAC specifically to cells expressing a target antigen. acs.orgAn antibody targeting HER2 conjugated to a BRD4 degrader. ccspublishing.org.cnacs.org
Folate-Caged PROTACs Utilizes folate receptor-mediated endocytosis for tumor-specific uptake. nih.govA folate-caged BRD4-PROTAC. ccspublishing.org.cn
Hypoxia-Activated PROTACs The PROTAC is "caged" and only becomes active under hypoxic conditions found in tumors. acs.orgA PROTAC with a caged E3 ligase ligand that is cleaved by nitroreductases. nih.gov
Covalent PROTACs Forms a covalent bond with the target protein, increasing residence time and selectivity.PROTACs incorporating a reactive electrophile. scienceopen.com

Structural and Biophysical Analysis of Ternary Complex Formation with this compound Derived PROTACs

The formation of a stable and productive ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase, is a prerequisite for efficient protein degradation. nih.govspringernature.com The biophysical and structural characterization of these complexes provides invaluable insights into the mechanism of action of PROTACs and guides their rational design. nih.govnih.gov

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Affinity

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful biophysical techniques used to quantify the binding affinities and thermodynamics of molecular interactions, including the formation of PROTAC-induced ternary complexes. nih.govbroadinstitute.org

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of molecules. broadinstitute.orgtandfonline.com By titrating the PROTAC into a solution containing the target protein and the E3 ligase, the binding affinity (K_D_), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of ternary complex formation can be determined. tandfonline.com This technique is particularly useful for assessing cooperativity, which is a measure of how the binding of one component influences the binding of the other. tandfonline.com Positive cooperativity, where the formation of the binary complex enhances the binding of the third component, is often a hallmark of efficient PROTACs. researchgate.nettandfonline.com

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures changes in the refractive index at a sensor surface to monitor biomolecular interactions in real-time. nih.govijpsjournal.combioprocessonline.com In a typical PROTAC SPR assay, the E3 ligase is immobilized on the sensor chip, and the binding of the PROTAC and the target protein is measured. nih.govcytivalifesciences.com.cncharnwooddiscovery.com This allows for the determination of association (k_on_) and dissociation (k_off_) rate constants, from which the equilibrium dissociation constant (K_D_) can be calculated. nih.gov SPR is highly sensitive and can provide detailed kinetic information about both binary and ternary complex formation and dissociation. nih.govijpsjournal.comacs.org

Table 3: Comparison of ITC and SPR for Ternary Complex Analysis
FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Principle Measures heat changes upon binding. tandfonline.comMeasures changes in refractive index upon binding. bioprocessonline.com
Information Provided K_D, ΔH, ΔS, stoichiometry. tandfonline.comK_D_, k_on_, k_off_. nih.gov
Labeling Requirement Label-free. bioprocessonline.comLabel-free. bioprocessonline.com
Throughput Lower throughput. ijpsjournal.combioprocessonline.comHigher throughput potential. charnwooddiscovery.com
Sample Consumption Higher sample consumption. tandfonline.comLower sample consumption.
Key Advantage Provides a complete thermodynamic profile of the interaction. broadinstitute.orgProvides real-time kinetic data. ijpsjournal.com

Cryo-EM and X-ray Crystallography of Ternary Degradation Complexes

High-resolution structural information from Cryo-Electron Microscopy (Cryo-EM) and X-ray crystallography is crucial for understanding the precise molecular interactions within the ternary complex. nih.govresearchgate.net These techniques provide atomic-level details of how the PROTAC orients the target protein and the E3 ligase, revealing the basis for cooperativity and selectivity. nih.govnih.gov

X-ray Crystallography: This technique has been instrumental in elucidating the structures of several PROTAC-mediated ternary complexes. nih.govresearchgate.netresearchgate.net Obtaining well-diffracting crystals of these dynamic, multi-protein complexes can be challenging. nih.gov However, when successful, the resulting crystal structures offer a static, high-resolution snapshot of the protein-protein and protein-ligand interactions that stabilize the complex. nih.govnih.govrsc.org This information is invaluable for structure-based drug design, enabling the rational optimization of the linker and the warheads to improve potency and selectivity. nih.govrsc.org

Table 4: Structural Biology Techniques for Ternary Complex Analysis
TechniquePrincipleAdvantagesChallenges
X-ray Crystallography Diffraction of X-rays by a crystal lattice. nih.govProvides high-resolution atomic structures. nih.govRequires well-diffracting crystals, which can be difficult to obtain for dynamic complexes. nih.gov
Cryo-Electron Microscopy (Cryo-EM) Imaging of flash-frozen molecules in vitreous ice. nanoimagingservices.comCan handle large, flexible, and heterogeneous complexes; does not require crystallization. nanoimagingservices.comAchieving high resolution can be challenging; computationally intensive. nanoimagingservices.com

Emerging Research Frontiers and Future Directions for Lenalidomide Co Peg4 C2 Azide Based Degraders

Discovery of Novel Degron Hotspots and Modulated Substrates beyond Canonical Targets

The efficacy of a PROTAC is contingent on the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. A critical aspect of this interaction is the "degron," a specific structural motif on the target protein that is recognized by the E3 ligase.

Exploring New Biological Pathways Amenable to CRBN-Mediated Degradation

Initially, the focus of CRBN-based degraders was on proteins with known structural similarities to its native substrates. However, recent research is expanding the scope of CRBN-mediated degradation to entirely new biological pathways. For instance, studies have shown that CRBN can be redirected to degrade proteins involved in pathways not traditionally associated with its function. nih.gov This opens up the possibility of targeting a wider array of cellular processes implicated in disease.

One area of exploration is the degradation of proteins involved in neurodegenerative diseases. Research has indicated that CRBN can interact with and mediate the degradation of the amyloid precursor protein (APP), a key player in Alzheimer's disease. elsevierpure.com By designing PROTACs that specifically bring APP into proximity with CRBN, it may be possible to clear the toxic amyloid plaques that are a hallmark of the disease.

Another frontier is the targeting of viral proteins. Viruses often hijack the host cell's machinery for their own replication. By developing PROTACs that recognize viral proteins and recruit CRBN, it may be possible to induce their degradation and thereby inhibit viral propagation.

The table below summarizes some of the emerging biological pathways being explored for CRBN-mediated degradation.

Biological PathwayPotential Protein TargetsTherapeutic Area
NeurodegenerationAmyloid Precursor Protein (APP)Alzheimer's Disease
Viral InfectionsViral structural or non-structural proteinsInfectious Diseases
Metabolic DisordersEnzymes involved in metabolic pathwaysDiabetes, Obesity
InflammationPro-inflammatory cytokines or receptorsAutoimmune Diseases

Identification of Additional Disease-Relevant Protein Targets for PROTAC Development

The versatility of the PROTAC platform, particularly with adaptable building blocks like Lenalidomide-CO-PEG4-C2-azide, allows for the targeting of a wide range of proteins. The key is to identify a suitable ligand for the protein of interest that can be attached to the azide (B81097) group of the linker.

The "undruggable" proteome, which includes proteins lacking a well-defined active site for traditional inhibitors, is a prime area for PROTAC development. rsc.org Transcription factors, scaffolding proteins, and other non-enzymatic proteins are now considered viable targets. For example, PROTACs are being developed to degrade oncogenic transcription factors like c-Myc and STAT3, which are notoriously difficult to inhibit with small molecules.

Furthermore, PROTAC technology is being applied to overcome drug resistance. In many cancers, resistance to targeted therapies arises from mutations in the target protein that prevent the drug from binding. PROTACs can often still bind to the mutated protein and induce its degradation, offering a way to circumvent this resistance mechanism.

A recent development is the "bump-and-hole" strategy, which aims to create highly specific PROTACs. biorxiv.org This involves engineering a "bump" into the CRBN ligand (like a modified lenalidomide) and a corresponding "hole" into the degron of the target protein. This ensures that the PROTAC only degrades the intended target, minimizing off-target effects. biorxiv.org

The following table highlights some of the novel protein targets being pursued for PROTAC development.

Target Protein ClassExample TargetsAssociated Diseases
Transcription Factorsc-Myc, STAT3, ERGVarious Cancers
Scaffolding ProteinsKRASPancreatic, Lung, Colorectal Cancer
KinasesBTK, BCR-ABLLeukemia, Lymphoma
Epigenetic ModifiersBRD4, HDACsCancer, Inflammatory Diseases

Development of Optically or Chemically Controlled this compound Derivatives for Spatiotemporal Regulation

A major challenge in drug development is achieving precise control over the drug's activity. Uncontrolled, systemic drug action can lead to off-target effects and toxicity. To address this, researchers are developing methods to control the activity of PROTACs in both space and time.

Photoactivatable PROTACs for Precise Control of Degradation Events

One approach to achieving spatiotemporal control is the use of light. Photoactivatable PROTACs, or "photoPROTACs," are inactive until they are exposed to a specific wavelength of light. This allows for the precise activation of the PROTAC in a specific tissue or even within a single cell, minimizing systemic exposure.

This is typically achieved by incorporating a photolabile "caging" group into the PROTAC structure. This caging group renders the PROTAC inactive. Upon irradiation with light, the caging group is cleaved, releasing the active PROTAC and initiating protein degradation. This technology is still in its early stages but holds immense promise for applications where highly localized protein degradation is required, such as in the treatment of localized tumors or in neuroscience research to study the function of specific proteins in defined neural circuits.

Chemically Inducible Dimerization (CID) Systems for Tunable Degradation

Another strategy for controlling PROTAC activity is through chemically inducible dimerization (CID) systems. In this approach, the PROTAC is split into two separate, inactive components. One component contains the CRBN ligand, and the other contains the ligand for the target protein. Neither component alone can induce degradation.

The addition of a small, inert "dimerizer" molecule brings the two components together, forming the active PROTAC and triggering protein degradation. This system allows for the degradation to be turned "on" and "off" by the addition or removal of the dimerizer molecule, providing a high degree of temporal control.

A well-established CID system is the rapamycin-induced dimerization of the FKBP and FRB proteins. biorxiv.orgnih.govelifesciences.org This system has been adapted for PROTACs, where the CRBN ligand is fused to FKBP and the target protein ligand is fused to FRB. The addition of rapamycin (B549165) brings the two together, initiating degradation. biorxiv.orgnih.govelifesciences.org

Integration of Artificial Intelligence and Machine Learning in PROTAC Design and Optimization

The design of an effective PROTAC is a complex, multi-parameter optimization problem. The choice of E3 ligase ligand, target protein ligand, and the length and composition of the linker all play a crucial role in determining the efficacy and selectivity of the PROTAC.

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate and rationalize the PROTAC design process. rsc.orgresearchgate.netarxiv.org AI algorithms can be trained on large datasets of known PROTACs and their corresponding activities to predict the degradation potential of novel PROTAC designs. arxiv.org

Deep learning models, for example, can be used to generate novel molecular structures with desired properties, such as high binding affinity for both the target protein and the E3 ligase, as well as optimal linker characteristics. arxiv.org These models can explore a vast chemical space much more efficiently than traditional methods, leading to the rapid identification of promising PROTAC candidates. researchgate.net

AI can also be used to predict the three-dimensional structure of the ternary complex formed by the target protein, the PROTAC, and the E3 ligase. This structural information is invaluable for understanding the molecular basis of PROTAC activity and for guiding the rational design of more potent and selective degraders. Models like AlphaFold are already being used to predict protein structures with high accuracy, which can aid in the design of PROTACs. nih.gov

The integration of AI and ML into the PROTAC design workflow has the potential to significantly reduce the time and cost of developing new protein-degrading drugs, ultimately accelerating the delivery of these innovative therapies to patients. nih.gov

Predictive Algorithms for Ternary Complex Formation and Degradation Efficacy

The successful degradation of a target protein by a PROTAC is contingent upon the formation of a stable ternary complex, comprising the PROTAC, the target protein, and an E3 ubiquitin ligase. promegaconnections.com The inherent flexibility of the polyethylene (B3416737) glycol (PEG) linker in this compound-based degraders introduces a significant number of possible conformations, making the prediction of the most stable and productive ternary complex a considerable challenge. nih.gov

To address this, researchers are increasingly turning to sophisticated computational algorithms. These predictive models aim to simulate the molecular interactions within the ternary complex, providing insights into its stability and the likelihood of subsequent ubiquitination and degradation. promegaconnections.comnih.gov Early computational approaches were often "PROTAC-centric," focusing on the conformational properties of the degrader itself. nih.gov However, more recent and effective methods have adopted a "protein-centric" approach, utilizing protein-protein docking to model the interaction between the target protein and the E3 ligase. nih.gov

High-Throughput Computational Screening of Virtual Libraries

The modular nature of PROTACs, consisting of a target binder, an E3 ligase ligand (such as the lenalidomide (B1683929) component), and a linker, lends itself to the creation of vast virtual libraries. nih.gov High-throughput computational screening of these libraries offers a powerful strategy for the rapid identification of potent and selective degraders. This approach is significantly more time and resource-efficient than traditional empirical methods that rely on the synthesis and testing of large numbers of individual compounds. nih.govchemrxiv.org

The process of high-throughput computational screening involves several key steps. Initially, virtual libraries of PROTACs are generated by computationally combining different warheads, E3 ligase ligands, and linkers of varying lengths and compositions. Subsequently, these virtual compounds are docked into the binding sites of the target protein and the E3 ligase to predict their binding affinities and the stability of the resulting ternary complexes. This allows for the prioritization of a smaller, more manageable number of candidate PROTACs for chemical synthesis and experimental validation. arxiv.org

For degraders based on this compound, this computational approach can be particularly valuable. By systematically varying the target protein ligand and exploring different attachment points and linker modifications, researchers can rapidly explore a vast chemical space to identify the most promising candidates for a given therapeutic target. The integration of high-throughput computational screening with experimental validation techniques, such as mass spectrometry-based proteomics, can create a powerful and efficient pipeline for the discovery of novel PROTAC-based therapeutics. thermofisher.com

Advancements in Delivery Strategies for this compound Based PROTACs

A significant hurdle in the clinical translation of PROTACs is their often-unfavorable physicochemical properties, which can lead to poor cell permeability and limited bioavailability. nih.gov The relatively high molecular weight and complex structure of many PROTACs, including those derived from this compound, necessitate the development of advanced delivery strategies to ensure they reach their intracellular targets effectively.

Nanoparticle-Mediated Delivery Systems

Nanoparticle-based drug delivery systems have emerged as a promising approach to overcome the delivery challenges associated with PROTACs. frontiersin.orgnih.gov These nanoscale carriers can encapsulate PROTAC molecules, protecting them from degradation in the bloodstream and facilitating their accumulation in target tissues through passive and active targeting mechanisms. nih.gov Various types of nanoparticles are being explored for PROTAC delivery, each with its own set of advantages.

Lipid-based Nanoparticles: These include liposomes and solid lipid nanoparticles, which are biocompatible and can efficiently encapsulate hydrophobic PROTACs. frontiersin.org They can be formulated for oral or parenteral administration and can be surface-modified with targeting ligands to enhance their specificity. frontiersin.orgfrontiersin.org

Polymeric Nanoparticles: These are formed from biodegradable polymers such as poly(D,L-lactide) (PLA) and can be engineered to provide controlled release of the encapsulated PROTAC. nih.gov Their surface can also be functionalized with targeting moieties, such as antibodies, to direct them to specific cell types. nih.gov

Metallic Nanoparticles: Gold nanoparticles (GNPs) have been investigated as carriers for PROTACs due to their biocompatibility and ease of surface modification. nih.gov Multi-headed PROTAC platforms have been developed using GNPs, where both the target-binding warhead and the E3 ligase recruiter are attached to the nanoparticle surface. nih.gov

The use of nanoparticle delivery systems for PROTACs synthesized with this compound could significantly enhance their therapeutic potential by improving their pharmacokinetic properties and enabling targeted delivery to diseased cells.

Cell-Penetrating Peptides and Other Bioconjugation Approaches

Another innovative strategy to enhance the intracellular delivery of PROTACs is the use of cell-penetrating peptides (CPPs). nih.govnih.gov CPPs are short peptides that can traverse the cell membrane and can be conjugated to various cargo molecules, including PROTACs, to facilitate their entry into cells. mdpi.comyoutube.comyoutube.com This approach is particularly attractive for improving the delivery of peptide-based PROTACs (p-PROTACs), but it also holds promise for small-molecule degraders. nih.gov

Recent studies have demonstrated that conjugating CPPs to PROTACs can enhance their cell permeability and improve their anti-proliferative activity. nih.gov For instance, novel targeted penetrating peptides have been developed for leukemia and lymphoma cells, which, when combined with a PROTAC, led to enhanced degradation of the target protein. nih.gov The azide functional group in this compound provides a convenient handle for the straightforward conjugation of CPPs through click chemistry, offering a versatile platform for developing cell-permeable PROTACs.

Beyond CPPs, other bioconjugation strategies are also being explored. These include the attachment of PROTACs to antibodies or other targeting ligands that can bind to specific receptors on the surface of cancer cells, thereby mediating their selective uptake. These advanced delivery strategies are expected to play a crucial role in unlocking the full therapeutic potential of this compound-based degraders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.